4,4-Difluoro-1-phenylcyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-phenylcyclohexanecarbonitrile is an organic compound with the molecular formula C13H13F2N It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which is further substituted with a phenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile typically involves the fluorination of cyclohexanone derivatives. One common method includes the use of Selectfluor™ as a fluorinating agent in acetonitrile under microwave conditions. The reaction proceeds efficiently at elevated temperatures, resulting in the formation of the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-phenylcyclohexanecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4,4-difluoro-1-phenylcyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.
Reduction: Formation of 4,4-difluoro-1-phenylcyclohexanamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
4,4-Difluoro-1-phenylcyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexanone
- 4,4-Difluorocyclohexanecarboxylic acid
- 4,4-Difluoro-1H-pyrazole derivatives
Uniqueness
4,4-Difluoro-1-phenylcyclohexanecarbonitrile is unique due to the combination of its difluorinated cyclohexane ring with a phenyl and nitrile group. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the phenyl group enhances its potential interactions with aromatic systems, while the nitrile group provides a site for further functionalization.
Biological Activity
4,4-Difluoro-1-phenylcyclohexanecarbonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12F2N
- Molecular Weight : 235.24 g/mol
- IUPAC Name : this compound
This compound features a cyclohexane ring substituted with a phenyl group and two fluorine atoms at the 4-position, along with a cyano group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate to strong antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. The inhibition was dose-dependent, suggesting a potential for therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors associated with microbial growth and inflammation. It may act by:
- Inhibiting bacterial cell wall synthesis : Similar to other fluorinated compounds, it may disrupt peptidoglycan synthesis.
- Modulating inflammatory pathways : By inhibiting NF-kB signaling pathways, it may reduce the expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like penicillin.
Case Study 2: Anti-inflammatory Activity
In a preclinical model of arthritis, administration of this compound significantly reduced joint swelling and inflammation compared to untreated controls. Histological analysis revealed decreased infiltration of immune cells in treated groups.
Properties
IUPAC Name |
4,4-difluoro-1-phenylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-13(15)8-6-12(10-16,7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGRKVFGLOODF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C#N)C2=CC=CC=C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728735 |
Source
|
Record name | 4,4-Difluoro-1-phenylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246744-42-2 |
Source
|
Record name | 4,4-Difluoro-1-phenylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.